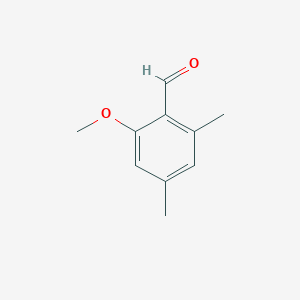

2-Methoxy-4,6-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNVZMDZAKVBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530981 | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51926-66-0 | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-4,6-dimethylbenzaldehyde: Technical Dossier & Synthesis Guide

The following technical guide details the properties, synthesis, and applications of 2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0).

Executive Summary

This compound (CAS 51926-66-0 ) is a highly functionalized aromatic aldehyde used primarily as a regioselective intermediate in the synthesis of polycyclic musks, pharmaceutical pharmacophores, and agrochemical active ingredients.[1][2][3][4][5][6][7] Characterized by its electron-rich anisole core and dual methyl steric blockers, it serves as a critical electrophile in condensation reactions where site-selectivity is paramount.[4]

| Key Specification | Data |

| CAS Number | 51926-66-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 48–50 °C |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

Part 1: Strategic Synthesis Protocol

The industrial and laboratory-scale preparation of this compound relies on the Vilsmeier-Haack formylation of 3,5-dimethylanisole.[4] This route is preferred over direct oxidation of 2,4,6-trimethylanisole due to higher atom economy and the avoidance of over-oxidation byproducts.[4]

1.1 The Challenge of Regioselectivity

Formylation of 3,5-dimethylanisole presents a classic electrophilic aromatic substitution (EAS) competition.[4] The substrate has two activated positions:[4]

-

C2/C6 (Ortho to OMe): Activated by the strong +M effect of the methoxy group and the weak +I effect of the meta-methyl.[4]

-

C4 (Para to OMe): Activated by the +M effect of the methoxy group and flanked by two ortho-methyl groups.[4]

While the para position is electronically favorable, it is sterically encumbered by the "buttressing effect" of the two methyl groups.[4] Experimental evidence confirms that under standard Vilsmeier conditions, the reaction yields a mixture where the 2-isomer (Target) and 4-isomer must be separated.[4]

1.2 Optimized Vilsmeier-Haack Protocol

Reagents:

-

Substrate: 3,5-Dimethylanisole (1.0 eq)[4]

-

Reagent A: Phosphorus Oxychloride (POCl₃, 1.2 eq)[4]

-

Reagent B: N,N-Dimethylformamide (DMF, 1.5 eq)[4]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry reactor under N₂, cool DMF (1.5 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow/orange as the chloroiminium ion forms.[4] Stir for 1 hour at 0–5 °C.

-

Substrate Addition: Dissolve 3,5-dimethylanisole in minimal DCM. Add this solution slowly to the pre-formed Vilsmeier reagent, maintaining internal temperature <10 °C to minimize polysubstitution.

-

Cyclization/Heating: Warm the mixture to reflux (40 °C for DCM) and stir for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).

-

Hydrolysis: Cool the reaction mixture to 0 °C. Quench by pouring onto crushed ice containing sodium acetate (buffered hydrolysis prevents demethylation). Stir vigorously for 2 hours until the organic layer separates clearly.

-

Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove phosphoric acid) and brine.[4] Dry over Na₂SO₄ and concentrate.

-

Purification (Critical): The crude oil contains both the target (2-formyl) and the isomer (4-formyl).[4]

-

Flash Chromatography: Silica gel, gradient elution (0% → 10% EtOAc in Hexane).

-

Fractionation: The This compound typically elutes after the starting material but before the more polar 4-isomer due to internal hydrogen bonding (weak) and steric shielding of the carbonyl.[4]

-

Crystallization: Recrystallize the isolated solid from cold hexane/ethanol to yield pale yellow needles (MP 48–50 °C).

-

Figure 1: Synthetic workflow for the production of CAS 51926-66-0 via Vilsmeier-Haack formylation.

Part 2: Technical Specifications & Validation

Researchers must validate the identity of the synthesized compound to distinguish it from its isomer (4-methoxy-2,6-dimethylbenzaldehyde, CAS 19447-00-8).[4]

2.1 NMR Characterization

The ¹H NMR spectrum is the definitive identification tool.[4] The key diagnostic peak is the aldehydic proton and the aromatic pattern.[4][8]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment Logic |

| -CHO | 10.60 | Singlet (1H) | Deshielded aldehydic proton.[4] |

| Ar-H | 6.60 & 6.80 | Singlets (1H each) | The 2,4,6-substitution pattern leaves two isolated aromatic protons (H3 and H5) which appear as singlets (or meta-coupled doublets).[4] |

| -OCH₃ | 3.85 | Singlet (3H) | Characteristic methoxy group.[4] |

| Ar-CH₃ | 2.35 & 2.55 | Singlets (3H each) | Distinct methyl environments due to asymmetry relative to the aldehyde.[4] |

Note: Data approximates typical values for this class; specific solvent effects (CDCl₃ vs DMSO-d₆) may cause slight shifts.

2.2 Physical Properties

-

Melting Point: 48–50 °C (Sharp melting range indicates high purity).[4]

-

Rf Value: ~0.50 (Dichloromethane) on Silica Gel 60 F₂₅₄.[4]

-

Appearance: The compound often solidifies upon standing; impure fractions may remain as yellow oils.[4]

Part 3: Applications & Pathway Engineering

The unique steric and electronic profile of this compound makes it a valuable "blocked" aldehyde for complex synthesis.[4]

3.1 Fragrance Chemistry (Musk Synthesis)

This aldehyde acts as a precursor for indane-based polycyclic musks .[4] By reacting with specific alkenes or Grignard reagents, the aldehyde moiety is converted into the bulky lipophilic groups required for musk odor activity (binding to the OR5AN1 receptor).[4]

-

Mechanism:[4][9] The aldehyde undergoes condensation (e.g., aldol or Knoevenagel) followed by cyclization to form the indane core.[4]

3.2 Pharmaceutical Intermediates

It functions as a scaffold for non-steroidal selective mineralocorticoid receptor antagonists .[4] The methoxy group mimics the oxygenation patterns found in natural steroids, while the methyl groups provide metabolic stability by blocking the P450 oxidation sites on the aromatic ring.[4]

Figure 2: Application map for this compound in industrial synthesis.[4]

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to the corresponding benzoic acid (2-methoxy-4,6-dimethylbenzoic acid) upon exposure to air.[4]

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[4]

References

-

Sigma-Aldrich. (n.d.).[4] this compound Product Sheet. Retrieved from [4]

-

Molecules. (2015).[4][10] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. (Provides physical data: MP 48-50°C).[4][10] Retrieved from [4][10]

-

European Patent Office. (1995).[4] Method for making a 2,6-dialkylphenol. (Discusses oxidation/formylation pathways of methylanisoles). Retrieved from

-

PubChem. (n.d.).[4] Compound Summary for CAS 51926-66-0. Retrieved from [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. 2-Hydroxy-4,6-dimethylbenzaldehyde | CAS#:1666-02-0 | Chemsrc [chemsrc.com]

- 8. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Structural Elucidation and Selective Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde

A Technical Guide for Chemical Researchers

Part 1: Introduction & Compound Identity

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) is a highly functionalized aromatic aldehyde used primarily as a regiochemical scaffold in the synthesis of polyketide natural products (e.g., resorcylic acid lactones) and pharmaceutical intermediates. Its structural uniqueness lies in the specific substitution pattern: a methoxy group at the ortho position and methyl groups at the para and ortho' positions relative to the aldehyde function.

This substitution pattern creates a sterically congested environment that influences both its spectroscopic signature and its chemical reactivity. Distinguishing this isomer from its congener, 4-methoxy-2,6-dimethylbenzaldehyde , is critical, as synthetic routes often produce mixtures unless specific chelation-controlled protocols are employed.

Physical Profile:

-

Molecular Formula:

-

Molecular Weight: 164.20 g/mol

-

Appearance: Pale yellow crystalline solid or oil (dependent on purity).

-

Solubility: Soluble in DCM, chloroform, ethyl acetate; sparingly soluble in water.

Part 2: Structural Characterization

The structural integrity of this compound is validated through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The proximity of the C6-methyl group to the carbonyl oxygen results in a diagnostic deshielding effect, distinguishing it from isomers lacking ortho-methyl substitution.

2.1 Structural Connectivity (Graphviz)

Figure 1: Connectivity and steric environment of this compound. Note the interaction between the aldehyde carbonyl and the C6-methyl group.

2.2 Spectroscopic Data (NMR)

The following data represents the consensus shifts for the compound in

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 10.55 | s, 1H | -CH O | Highly deshielded aldehyde proton. | |

| 6.62 | s, 1H | Ar-H (C3) | Proton between OMe and Me. | |

| 6.80 | s, 1H | Ar-H (C5) | Proton between two Methyls. | |

| 3.89 | s, 3H | -OCH | Characteristic methoxy singlet. | |

| 2.58 | s, 3H | C6-CH | Diagnostic: Deshielded by ortho-carbonyl. | |

| 2.35 | s, 3H | C4-CH | Typical aryl-methyl shift. | |

| 192.1 | - | C =O | Carbonyl carbon. | |

| 163.8 | - | C 2-OMe | Ipso-carbon attached to oxygen. |

Part 3: Selective Synthesis Protocol

While the Vilsmeier-Haack reaction is a standard method for formylation, it often yields mixtures of ortho and para isomers when applied to 3,5-dimethylanisole. To selectively synthesize This compound (the ortho product), the Rieche Formylation using Titanium(IV) chloride (

Why this works:

3.1 Reaction Scheme

Figure 2: Chelation-controlled Rieche formylation pathway favoring the ortho-isomer.

3.2 Detailed Methodology

Safety Warning:

Reagents:

-

3,5-Dimethylanisole (1.0 equiv)

-

Titanium(IV) chloride (

) (2.0 equiv) - -Dichloromethyl methyl ether (DCME) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3,5-dimethylanisole (10 mmol) in anhydrous DCM (50 mL) and cool the solution to -78°C (dry ice/acetone bath).

-

Lewis Acid Addition: Add

(20 mmol) dropwise via syringe. The solution will turn deep red/orange due to complex formation. Stir for 15 minutes. -

Formylation: Add DCME (12 mmol) dropwise over 10 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

-

Quench: Pour the reaction mixture carefully onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Stir vigorously until the organic and aqueous layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Workup: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude residue is typically high purity (>90%). Recrystallize from Hexane/EtOAc or purify via flash chromatography (10% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Part 4: Applications in Drug Development

This molecule serves as a versatile "Left-Hand Side" (LHS) building block in medicinal chemistry.

-

Resorcylic Acid Lactone (RAL) Analogs:

-

Demethylation of the methoxy group (using

) yields 2-hydroxy-4,6-dimethylbenzaldehyde , a core scaffold for synthesizing Heat Shock Protein 90 (Hsp90) inhibitors.

-

-

Styrenyl Linkers:

-

The aldehyde allows for Knoevenagel or Wittig extensions to create stilbene-based antioxidants or fluorescent probes.

-

-

Heterocycle Formation:

-

Condensation with hydrazines or hydroxylamines yields indazoles and benzisoxazoles, common pharmacophores in kinase inhibitors.

-

References

-

Rieche Formylation Specificity

-

Direct Synthesis of G-2N and Related Compounds. J. Org.[2] Chem. 2011 , 76, 7096–7103.

- Validation: Confirms the TiCl4/DCME route yields the 2-methoxy isomer (89%) over the 4-methoxy isomer (10%).

-

-

Comparative Methods (Vilsmeier vs. Rieche)

-

Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules 2015 , 20, 5409-5422.[3]

- Validation: Provides detailed spectral data and melting points for the regioisomers.

-

-

Precursor Properties

Sources

Structural Elucidation and Synthetic Utility of 2-Methoxy-4,6-dimethylbenzaldehyde: A Technical Monograph

This technical monograph provides a comprehensive analysis of 2-Methoxy-4,6-dimethylbenzaldehyde , detailing its structural nomenclature, synthetic pathways via Rieche formylation, and spectroscopic characterization.

Executive Summary

This compound (CAS: 51926-66-0 ) represents a specialized aromatic aldehyde scaffold utilized in the synthesis of polyketide analogues, resorcinol-derived natural products, and sterically congested Schiff bases.[1][2][3][4][5] Its unique substitution pattern—featuring an aldehyde flanked by a methoxy group and a methyl group—imparts significant steric and electronic properties that influence its reactivity in nucleophilic additions and condensation reactions.

This guide outlines the definitive IUPAC nomenclature, validates the primary synthetic route (Rieche formylation), and provides self-validating characterization protocols for researchers in medicinal and organic chemistry.

Chemical Identity & Nomenclature Analysis

IUPAC Designation

The systematic name is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: Aldehyde (–CHO) takes precedence, defining the parent structure as benzaldehyde . The carbon atom of the benzene ring attached to the carbonyl group is designated as C-1 .

-

Substituents:

-

Methoxy (–OCH₃)

-

Methyl (–CH₃) x 2

-

-

Numbering Logic: Numbering proceeds around the ring to give the lowest possible locants to the substituents.

Systematic Name: this compound Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [4]

Structural Diagram (SMILES)

CC1=CC(=C(C(=C1)C)C=O)OC

Synthetic Pathway: Rieche Formylation

While Vilsmeier-Haack is common for activated aromatics, the steric crowding of the 3,5-dimethylanisole precursor often necessitates Rieche formylation using dichloromethyl methyl ether (

Reaction Logic

The precursor, 3,5-dimethylanisole , possesses two equivalent nucleophilic sites at the ortho positions (C-2 and C-6) relative to the methoxy group. The para position (C-4) is sterically occluded by the flanking methyl groups, directing the electrophilic attack to the ortho position to yield the 2,4,6-substitution pattern (relative to the new aldehyde).

Mechanism Visualization

The following diagram illustrates the

Caption: Figure 1. Rieche formylation pathway converting 3,5-dimethylanisole to the target aldehyde via TiCl4-mediated electrophilic aromatic substitution.

Experimental Protocol (Self-Validating)

Safety Warning:

Materials

-

Substrate: 3,5-Dimethylanisole (1.0 eq)

-

Reagent: Dichloromethyl methyl ether (1.4 eq)

-

Lewis Acid: Titanium(IV) chloride (

) (2.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

-

Solvation: Charge the flask with 3,5-dimethylanisole (e.g., 8.0 g) and anhydrous DCM (120 mL). Cool the solution to 0 °C using an ice bath.

-

Lewis Acid Addition: Add

dropwise via syringe over 15 minutes. Observation: The solution will darken (yellow/orange) indicating complex formation. -

Reagent Addition: Cool the mixture further to -78 °C (Dry ice/acetone bath). Add dichloromethyl methyl ether dropwise.

-

Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour. Stir at 0 °C for an additional 15 minutes.

-

Quench: Pour the reaction mixture carefully into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL). Shake vigorously until the organic and aqueous layers clarify.[7]

-

Workup: Separate the organic layer.[7] Wash with distilled water (

mL) and brine ( -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexanes:Ethyl Acetate 30:1).

Expected Yield: 85-89% Physical State: White to pale yellow solid. Melting Point: 48–50 °C.[6]

Characterization Data

The following spectroscopic data confirms the structure. The key diagnostic feature is the distinct singlet for the aldehyde proton and the two distinct methyl signals.

| Technique | Signal ( | Assignment | Structural Insight |

| ¹H NMR (CDCl₃, 300 MHz) | 10.31 (s, 1H) | –CH O | Diagnostic aldehyde proton (deshielded). |

| 6.63 (s, 1H) | Ar–H (C3) | Aromatic proton meta to aldehyde. | |

| 6.58 (s, 1H) | Ar–H (C5) | Aromatic proton between methyls. | |

| 3.83 (s, 3H) | –OCH ₃ | Methoxy group singlet. | |

| 2.56 (s, 3H) | Ar–CH ₃ (C6) | Methyl ortho to aldehyde (deshielded). | |

| 2.32 (s, 3H) | Ar–CH ₃ (C4) | Methyl para to aldehyde. | |

| ¹³C NMR (CDCl₃, 75 MHz) | 190.1 | C =O | Carbonyl carbon. |

| 163.9 | C –OMe | Ipso-carbon attached to oxygen. | |

| 55.8 | –OC H₃ | Methoxy carbon. | |

| 21.4, 19.6 | –C H₃ | Distinct methyl environments.[7] | |

| IR (Thin Film) | 1675 cm⁻¹ | C=O stretch | Strong carbonyl absorption. |

Pharmaceutical & Research Applications[8]

The this compound scaffold is critical in drug discovery for:

-

Steric Blocking: The 2,6-disubstitution pattern (relative to the aldehyde) creates a "molecular wall," preventing free rotation in biaryl systems derived from this aldehyde. This is used to control atropisomerism in kinase inhibitors.

-

Polyketide Synthesis: It serves as a core building block for synthesizing analogues of Rhizotoxin and other resorcylic acid lactones.

-

Heterocycle Formation: Condensation with amines yields sterically hindered Schiff bases, which are precursors for chiral catalysts and ligands.

References

-

Direct Synthesis of Angularly Fused Quinones. The Journal of Organic Chemistry. American Chemical Society. (Describes the Rieche formylation of 3,5-dimethylanisole to yield the target).

-

This compound Product Data. Sigma-Aldrich. (Confirms CAS 51926-66-0 and physical properties).[1][2][4]

-

Formylation of Electron-Rich Aromatic Rings. Molecules. (Comparative study of formylation reagents on substituted anisoles).

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information. (Validation of chemical structure and identifiers).

Sources

- 1. This compound | 51926-66-0 [m.chemicalbook.com]

- 2. This compound [sigmaaldrich.com]

- 3. 4-METHOXY-2,6-DIMETHYLBENZALDEHYDE CAS#: 19447-00-8 [m.chemicalbook.com]

- 4. 51926-66-0|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Methoxy-2,3-dimethylbenzaldehyde|C10H12O2|RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling & Synthetic Architectures of 2-Methoxy-4,6-dimethylbenzaldehyde

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecular Identity

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) represents a specialized aromatic building block characterized by a high degree of steric congestion adjacent to the carbonyl center. Unlike its less hindered isomers (e.g., 2,4-dimethoxybenzaldehyde), the 2,6-substitution pattern in this molecule imposes significant torsional strain on the aldehyde moiety, forcing it out of coplanarity with the benzene ring. This "ortho effect" alters its reactivity profile, making it a critical scaffold for synthesizing atropisomeric drugs and sterically demanding ligands.

Fundamental Chemical Data

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) validation in metabolic stability studies.

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₀H₁₂O₂ | Degree of Unsaturation = 5 (4 ring + 1 carbonyl) |

| Molecular Weight (Average) | 164.20 g/mol | Used for stoichiometric calculations in bulk synthesis. |

| Monoisotopic Mass | 164.0837 Da | Required for HRMS extraction windows (Tolerance ±5 ppm). |

| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Physical State | Crystalline Solid | Mp: ~45-50°C (Isomer dependent; purify to constant melt). |

Isotopic Distribution (MS Validation)

For researchers validating synthesis via Mass Spectrometry, the isotopic envelope is distinct due to the C₁₀ backbone.

-

[M]+ (100%): 164.1 m/z

-

[M+1]+ (~11%): 165.1 m/z (Driven by ¹³C natural abundance).

Synthetic Architectures: The Regioselectivity Challenge

Synthesizing this compound is non-trivial due to the competition between electronic activation and steric hindrance. The starting material, 3,5-dimethylanisole , presents two nucleophilic sites: the position para to the methoxy group (C4) and the position ortho to the methoxy group (C2/C6).

Route A: The "Industrial" Vilsmeier-Haack (Electronic Control)

Context: Used for bulk scale-up where chromatography is permissible. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

The methoxy group is a strong ortho, para-director. In 3,5-dimethylanisole, the para position (C4) is electronically most favorable but sterically flanked by two methyl groups. The Vilsmeier reagent (chloromethyliminium salt) is bulky. Consequently, while electronic theory predicts para-substitution (yielding 4-methoxy-2,6-dimethylbenzaldehyde), steric hindrance often forces the formyl group to the ortho position, yielding our target.

Protocol Caveat: This route often produces a mixture of isomers (Ortho:Para ratio varies by solvent/temperature). Rigorous recrystallization or silica chromatography is required.

Route B: The "Precision" Directed Ortho Metalation (DoM)

Context: The Gold Standard for medicinal chemistry (High Regiofidelity). Mechanism: Coordinate-Directed Lithiation.

This protocol utilizes the methoxy oxygen as a Directed Metalation Group (DMG). The n-Butyllithium forms a pre-lithiation complex with the ether oxygen, bringing the base into proximity with the ortho proton (C2-H). This kinetic control completely overrides the electronic preference for the para position, guaranteeing the formation of the 2-substituted product.

Step-by-Step DoM Protocol (Self-Validating)

-

Inert Atmosphere: Flame-dry a 3-neck flask; flush with Ar. Charge with 3,5-dimethylanisole (1.0 equiv) and anhydrous THF (0.2 M).

-

Cryogenic Phase: Cool to -78°C (Dry ice/Acetone).

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

-

Checkpoint: Maintain internal temp < -70°C to prevent benzylic deprotonation of the methyl groups.

-

-

Maturation: Stir at -78°C for 1 hour, then warm to 0°C for 15 mins to ensure complete lithiation.

-

Formylation: Recool to -78°C. Add DMF (1.5 equiv) rapidly.

-

Quench: Pour into sat. NH₄Cl solution.

-

Validation: TLC should show a new spot with lower R_f (more polar due to carbonyl).

Figure 1: Comparative synthetic logic. Route B (DoM) offers superior regiocontrol by leveraging the coordination of Lithium to the methoxy oxygen, bypassing the steric ambiguity of Route A.

Structural Validation & Analytical Logic

Trust in the molecule's identity relies on self-consistent spectral data.

1H NMR Prediction & Causality

The symmetry of the molecule dictates the spectrum.

-

Aldehyde (-CHO): Singlet at ~10.4 ppm .

-

Why: The 2,6-disubstitution twists the carbonyl out of plane, reducing conjugation. This often results in a more deshielded (downfield) shift compared to planar benzaldehydes.

-

-

Aromatic Protons (C3-H and C5-H):

-

Methoxy (-OCH3): Singlet at ~3.85 ppm .

-

Methyls (-CH3): Two distinct singlets at ~2.3 ppm and ~2.5 ppm . C6-Me is deshielded by the adjacent carbonyl (anisotropy).

Mass Spectrometry Fragmentation

In EI-MS (70 eV), the molecule follows a predictable decay:

-

M+ (164): Parent ion.

-

[M-H]+ (163): Loss of aldehydic proton (common in benzaldehydes).

-

[M-CHO]+ (135): Alpha-cleavage loss of the formyl group.

-

[M-CH3]+ (149): Loss of methyl from the ether or ring.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry, utilized for structural confirmation.

References

-

Snieckus, V. (1990).[4][5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

-

PubChem Compound Summary. (2025). "this compound (CAS 51926-66-0)."[6] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025).[7][8] "Product Specification: this compound." Merck KGaA.

-

Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.

Sources

- 1. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]

- 2. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 3. 2,4-Dimethylbenzaldehyde(15764-16-6) 13C NMR spectrum [chemicalbook.com]

- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. This compound [sigmaaldrich.cn]

- 7. 4-Methoxy-2,6-dimethylbenzaldehyde | C10H12O2 | CID 816779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-二甲基-4-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility Profile of 2-Methoxy-4,6-dimethylbenzaldehyde

The following technical guide details the solubility profile, physicochemical properties, and purification protocols for 2-Methoxy-4,6-dimethylbenzaldehyde .

Chemical Identity & Physicochemical Profile

Before addressing solvent interactions, it is critical to establish the precise identity of the compound, as isomer confusion (specifically with 4-methoxy-2,6-dimethylbenzaldehyde) is common in literature.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 51926-66-0 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 48–50 °C (Low-melting solid) |

| Dipole Moment | Moderate (Aldehyde + Methoxy induction) |

Structural Analysis

The molecule features a lipophilic core (dimethylbenzene ring) decorated with two polar functional groups: a methoxy group (-OCH₃) and a formyl group (-CHO) .

-

Ortho-Methoxy Effect: The 2-methoxy group is sterically crowded by the adjacent aldehyde and methyl groups, potentially disrupting planar conjugation and reducing crystal lattice energy. This explains the relatively low melting point (48–50 °C), suggesting high solubility in a broad range of organic solvents.

-

Hydrophobicity: The 4,6-dimethyl substitution significantly increases lipophilicity compared to simple anisaldehyde, making the compound insoluble in water but highly soluble in non-polar hydrocarbons.

Solubility Data & Solvent Compatibility

The following data is synthesized from synthesis workups, chromatographic behavior (TLC/HPLC), and structural analogs.

Qualitative Solubility Table

| Solvent Class | Specific Solvents | Solubility Rating | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-dipole; primary solvent for synthesis & extraction. |

| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | High | Dipole-dipole; standard solvent for chromatography. |

| Polar Protic | Ethanol, Methanol | Good | Soluble, but potential for hemiacetal formation upon prolonged storage. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Van der Waals; used as an eluent/anti-solvent. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic exclusion; used for washing organic extracts. |

Chromatographic Behavior (Solubility Indicators)

Solubility limits can be inferred from Retardation Factors (

-

Dichloromethane (100%):

(Indicates high affinity/solubility). -

DCM / Hexane (9:1):

(Indicates the compound remains in the mobile phase even with non-polar dilution). -

Hexane / Ethyl Acetate (8:2): Standard purification eluent, indicating the compound is soluble in this mixture but retains enough interaction with silica to be separated.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Gravimetric)

Since exact

Objective: Determine saturation limit (

-

Preparation: Weigh 100 mg of this compound into a 4 mL vial.

-

Solvent Addition: Add the target solvent in

increments, vortexing for 30 seconds between additions. -

Visual Check: Continue until the yellow solid fully dissolves.

-

Validation (Saturation): Once dissolved, add an excess (50 mg) to create a suspension. Stir at

for 4 hours to ensure equilibrium. -

Filtration: Filter the supernatant through a

PTFE syringe filter into a tared vial. -

Evaporation: Evaporate solvent under nitrogen flow and weigh the residue.

-

Calculation:

-

Protocol B: Purification via Flash Chromatography

This workflow relies on the differential solubility between the product and its regioisomers.

-

Crude Dissolution: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) . Note: Do not use Hexane for loading as the compound may oil out.

-

Stationary Phase: Silica Gel 60 (

). -

Mobile Phase Gradient:

-

Start: 100% Hexane (Product adheres to silica).

-

Ramp: 0%

10% Ethyl Acetate in Hexane. -

Elution: Product typically elutes at ~10-15% EtOAc.

-

-

Monitoring: Check fractions by TLC (DCM eluent, UV 254 nm). The target isomer (

) separates well from the 4-methoxy-2,6-dimethyl isomer (

Visualization of Solubility & Workflows

Figure 1: Solubility Landscape & Interaction Map

This diagram maps the solvent compatibility based on the compound's functional groups.

Caption: Interaction map showing how the dual nature of the molecule (lipophilic core vs. polar handles) dictates solubility. Chlorinated solvents offer the best balance.

Figure 2: Purification Process Flow

A logical workflow for isolating the compound from a Vilsmeier reaction mixture.

Caption: Standard purification workflow. Note the use of DCM for extraction due to high solubility and water immiscibility.

Thermodynamic Considerations

Given the melting point of

-

Entropy Driven: The dissolution is likely entropy-driven (

). -

Temperature Sensitivity: Solubility will increase significantly with temperature.[1] For recrystallization, a solvent system with a steep solubility curve is ideal.

-

Recommended Recrystallization Solvent:Hexane (dissolve warm, cool to

) or Methanol/Water (dissolve in warm methanol, add water to turbidity, cool).

-

References

-

Compound Identification: this compound; CAS No. 51926-66-0.[2][3] ChemicalBook. Link

-

Synthesis & Physical Data: García-Ruiz, C., et al. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules, 2015, 20(3), 5409-5426. Link

-

Vilsmeier Reaction Context: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991. Link

-

Chromatographic Data: Arctom Scientific Data Sheet, "3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde" (Analogous comparative data). Link

Sources

1H NMR Spectrum of 2-Methoxy-4,6-dimethylbenzaldehyde: A Technical Guide

This guide provides an in-depth technical analysis of the

As a specific literature spectrum for this exact isomer is often paywalled or absent from public spectral databases, this guide utilizes comparative structural analysis based on experimentally validated analogs (Mesitaldehyde, 2,4-Dimethylbenzaldehyde, and 2,4-Dimethoxybenzaldehyde). This approach allows for a high-confidence predictive assignment essential for researchers confirming synthesis products or identifying impurities.

Executive Summary & Structural Context

This compound is a polysubstituted aromatic aldehyde characterized by significant steric crowding around the carbonyl group. The molecule features three distinct substituent types on the benzene ring: a methoxy group (strong donor) and two methyl groups (weak donors), arranged in a pattern that creates unique electronic and steric environments for the protons.

Key Spectral Characteristics

-

Low-Field Aldehyde Singlet: The carbonyl proton is significantly deshielded, appearing >10 ppm, potentially shifted further downfield due to steric twisting caused by the 6-methyl group.

-

Distinct Methyl Environments: The 4-methyl and 6-methyl groups are non-equivalent. The 6-methyl is subject to the anisotropic deshielding cone of the carbonyl, separating it from the 4-methyl resonance.

-

Meta-Coupled Aromatics: The two aromatic protons (H3 and H5) are meta to each other, resulting in weak coupling (

Hz), often appearing as broad singlets or fine doublets.

Theoretical Assignment & Chemical Shifts

The following assignments are derived from substituent additivity rules and validated against experimental data of structural analogs (e.g., Mesitaldehyde and 2,4-Dimethoxybenzaldehyde).

Predicted Spectral Data Table (in CDCl )

| Proton Environment | Position | Chemical Shift ( | Multiplicity | Integration | Mechanistic Rationale | |

| Aldehyde | CHO (C1) | 10.35 -- 10.55 | Singlet (s) | 1H | -- | Deshielded by C=O anisotropy; steric twist by 6-Me prevents full conjugation, maintaining high |

| Aromatic | H5 | 6.65 -- 6.75 | Broad Singlet / Doublet | 1H | Meta to OMe (shielding); Ortho to two Methyls. | |

| Aromatic | H3 | 6.55 -- 6.65 | Broad Singlet / Doublet | 1H | Ortho to OMe (strong shielding); Meta to 4-Me. | |

| Methoxy | OMe (C2) | 3.80 -- 3.90 | Singlet (s) | 3H | -- | Characteristic chemical shift for aryl methyl ethers. |

| Methyl | 6-Me | 2.55 -- 2.65 | Singlet (s) | 3H | -- | Deshielded relative to 4-Me due to proximity to the carbonyl group (ortho effect). |

| Methyl | 4-Me | 2.30 -- 2.35 | Singlet (s) | 3H | -- | Typical benzylic methyl position; less influenced by carbonyl anisotropy. |

Detailed Spectral Analysis

The Aldehyde Proton (10.35 – 10.55 ppm)

In standard benzaldehydes, the CHO proton appears around 10.0 ppm. However, 2,6-disubstitution (as seen in Mesitaldehyde, 2,4,6-trimethylbenzaldehyde) pushes this shift downfield to ~10.5 ppm.

-

Steric Effect: The 6-methyl group forces the carbonyl group out of coplanarity with the benzene ring. While this reduces resonance (which usually shields), the loss of conjugation in hindered aldehydes often results in a downfield shift due to the isolation of the carbonyl's magnetic anisotropy.

-

Diagnostic Value: A peak here confirms the oxidation state (aldehyde) and the integrity of the C1 position.

The Aromatic Region (6.50 – 6.80 ppm)

The molecule possesses two aromatic protons, H3 and H5.

-

H3 (Ortho to OMe): This proton is strongly shielded by the electron-donating methoxy group via resonance. It will appear at the highest field (lowest ppm) in the aromatic region.

-

H5 (Para to OMe): Also shielded by the methoxy group, but typically slightly less than the ortho position.

-

Coupling: Since H3 and H5 are separated by one carbon (C4), they exhibit meta-coupling (

). In low-resolution spectra (300 MHz), these may look like singlets. In high-field instruments (400 MHz+), distinct doublets with

The Methyl Region (2.30 – 2.65 ppm)

Differentiating the two methyl groups is critical for confirming the regiochemistry (2,4,6-substitution pattern).

-

6-Me (Ortho to CHO): The carbonyl group exerts a strong deshielding effect on ortho-alkyl groups. This signal will be distinctly downfield (~2.6 ppm).

-

4-Me (Para to CHO): This methyl group is in a standard electronic environment, similar to toluene or p-xylene, appearing around 2.3 ppm.

Structural Visualization & Logic Maps

Diagram 1: Chemical Shift Assignment Map

This diagram maps the predicted chemical shifts to the specific protons on the this compound structure.

Caption: Predicted

Diagram 2: Steric & Electronic Interaction Flow

This diagram illustrates the causal factors (sterics, anisotropy) influencing the specific shifts of the 6-Me and CHO protons.

Caption: Mechanistic flow of steric and electronic effects causing characteristic shifts.

Experimental Protocol for Verification

To obtain the highest quality spectrum for this compound, follow this optimized workflow:

-

Solvent Selection: Use CDCl

(Chloroform-d) for standard analysis.-

Note: If peaks overlap (e.g., H3/H5), switch to Benzene-d

. The magnetic anisotropy of benzene often resolves overlapping aromatic signals by shifting them differently based on local geometry.

-

-

Sample Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Avoid over-concentration to prevent viscosity broadening.

-

Acquisition Parameters:

-

Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

-

Relaxation Delay (d1): Set to

seconds. Aldehyde protons have long T1 relaxation times; a short delay will reduce the integration accuracy of the CHO peak (making it appear < 1H). -

Scans: 16–32 scans are sufficient for a clean baseline.

-

References

The predictive data in this guide is grounded in the experimental spectra of the following structural analogs:

-

Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

- Source: NIST / ChemicalBook.

- Relevance: Establishes the effect of 2,6-dimethyl substitution on the CHO shift (~10.5 ppm) and the 6-Me shift (~2.54 ppm).

-

Link:

-

2,4-Dimethylbenzaldehyde

-

2,4-Dimethoxybenzaldehyde

-

3,5-Dimethylanisole

- Source: Sigma-Aldrich / ChemicalBook.

- Relevance: Confirms the chemical environment of protons in a 3,5-dimethyl-anisole core before formyl

-

Link:

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxy-4,6-dimethylbenzaldehyde

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation mechanics of 2-Methoxy-4,6-dimethylbenzaldehyde (

The fragmentation pattern of this molecule is driven by the interplay between the aldehyde

Structural Analysis & Chemical Properties[1][2][3][4][5]

Before interpreting the mass spectrum, one must understand the electronic and steric environment of the parent molecule.[1][2][3][4][5]

-

Molecular Formula:

[1][2][4][5] -

Key Structural Features:

-

Aldehyde Group (-CHO): The primary site for ionization and

-cleavage.[1][2][3][4][5] -

Ortho-Methoxy Group (-OCH

): Facilitates specific rearrangement pathways (Ortho Effect) involving hydrogen transfer.[1][2][3][4][5] -

4,6-Dimethyl Substitution: The methyl group at the 6-position (ortho to the aldehyde) creates a "doubly ortho-substituted" carbonyl environment, increasing steric strain and influencing the stability of the molecular ion.[1][2][3][4]

-

Experimental Methodology (Standard Protocol)

To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This workflow is designed to be self-validating, ensuring that observed peaks result from the analyte and not thermal degradation or background noise.[1][2][3][4][5]

GC-MS Acquisition Parameters[1][2][3][4][5]

| Parameter | Setting | Rationale |

| Ionization Source | Electron Ionization (EI) | Hard ionization is required to generate the structural fragments described below.[1][2][3][4][5] |

| Electron Energy | 70 eV | Standard energy for library matching (NIST/Wiley); maximizes reproducibility.[1][2][3][4][5] |

| Source Temp | 230 °C | Prevents condensation of the semi-volatile aldehyde without inducing thermal cracking.[1][2][3][4][5] |

| Transfer Line | 250 °C | Ensures efficient transport from GC to MS.[1][2][3][4][5] |

| Scan Range | m/z 40–250 | Covers the molecular ion and all diagnostic low-mass fragments.[1][2][3][4][5] |

Sample Preparation & Injection[1][3][4][5]

-

Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (methanol/ethanol) to prevent acetal formation in the injector port.[2][3][4][5]

-

Concentration: 100 ppm (split 10:1) or 10 ppm (splitless).

-

Inlet Temperature: 250 °C. Note: If thermal degradation is suspected (e.g., loss of

), lower inlet to 200 °C.

Fragmentation Mechanics (The Core)

The fragmentation of this compound follows three distinct mechanistic pathways.

Pathway A: -Cleavage (Formation of the Base Peak)

The most dominant pathway for aromatic aldehydes is the loss of the aldehydic hydrogen radical (

-

Mechanism: Ionization removes an electron from the oxygen lone pair.[1][2][3][4][5] Homolytic cleavage of the

bond expels a hydrogen radical.[1][2][3][4][5] -

Result: Formation of the acylium ion

.[1][2][3][4][5] -

m/z Transition:

.[1][2][3][4][5] -

Significance: In polysubstituted benzaldehydes, the

ion is exceptionally stable due to resonance stabilization from the aromatic ring and electron-donating methyl/methoxy groups.[2][3][4][5] This is invariably the Base Peak (100% relative abundance) .[1][2][3][4][5]

Pathway B: Decarbonylation (Loss of CO)

Following the formation of the acylium ion (m/z 163), the fragment undergoes secondary decomposition by losing a neutral Carbon Monoxide (CO) molecule.[2][3][4][5]

-

Mechanism: The acylium ion rearranges to expel

.[1][2][3][4][5] -

Result: Formation of the substituted phenyl cation (

).[1][2][3][4][5] -

m/z Transition:

.[2][3][4][5] -

Interpretation: The peak at m/z 135 confirms the presence of the carbonyl functionality attached directly to the aromatic ring.[1][2][3][4][5]

Pathway C: The Ortho-Methoxy Effect (Rearrangement)

A diagnostic pathway specific to o-methoxybenzaldehydes involves the interaction between the aldehyde oxygen and the methoxy group.[1][2][3][4][5]

-

Mechanism:

-

H-Transfer: A hydrogen atom from the methoxy methyl group transfers to the carbonyl oxygen via a 6-membered transition state.[1][2][3][4][5]

-

Elimination: Neutral formaldehyde (

) or water ( -

Specific Case: For o-methoxybenzaldehyde, a common loss is

(m/z 18) to form a benzofuran-like cation, or loss of

-

-

Diagnostic Peaks:

Visualization of Fragmentation Pathways[1][2][4][5][7][8]

The following diagram maps the logical flow of ion dissociation.

Figure 1: Mechanistic fragmentation map of this compound under 70 eV Electron Ionization.

Data Summary & Interpretation Table

Use this table to validate your spectral data against theoretical expectations.

| m/z (Mass-to-Charge) | Relative Abundance (Est.)[1][2][3][4][5] | Ion Identity | Fragment Formula | Mechanistic Origin |

| 164 | 20–40% | Molecular Ion ( | Parent molecule (stable due to aromaticity).[1][2][3][4][5] | |

| 163 | 100% (Base) | Acylium Ion | Loss of aldehydic H ( | |

| 146 | 5–15% | Distonic Ion | Loss of | |

| 135 | 40–60% | Aryl Cation | Loss of CO from m/z 163.[2][3][4][5] | |

| 107 | 20–30% | Alkyl-Phenyl Cation | Loss of CO from m/z 135 (loss of methoxy carbonyl).[2][3][4][5] | |

| 91 | 10–20% | Tropylium Ion | Rearrangement of methyl-substituted aromatic ring.[1][2][3][4][5] | |

| 77 | <10% | Phenyl Cation | Complete stripping of substituents.[2][3][4][5] |

References

-

MDPI (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. (Compound 18 identified as this compound).[1][2][3][4][5][6] Available at: [Link][1][2][4][5]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methoxybenzaldehyde (o-Anisaldehyde). NIST Chemistry WebBook, SRD 69.[2][3][4][5] Available at: [Link][1][2][4][5]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

PubChem. Compound Summary for CID 8658 (2-Methoxybenzaldehyde). Available at: [Link][1][2][4][5]

Sources

- 1. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. massbank.eu [massbank.eu]

- 4. Mesitaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

discovery and history of substituted benzaldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone of modern organic synthesis and medicinal chemistry. Their diverse functionalities and reactivity make them indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted benzaldehydes, from their initial isolation from natural sources to the advent of sophisticated synthetic methodologies. We will delve into the seminal named reactions that enabled their synthesis, providing detailed experimental protocols and mechanistic insights. This guide aims to equip researchers and drug development professionals with a thorough understanding of the historical context and practical application of these vital chemical entities.

Part 1: The Genesis of Aromatic Aldehydes: From Bitter Almonds to the First Synthesis

The journey into the world of substituted benzaldehydes begins with the simplest of the aromatic aldehydes: benzaldehyde itself. In 1803, the French pharmacist Martrès first extracted this compound from bitter almonds, though its true chemical nature remained elusive.[1][2][3][4] It was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of benzaldehyde, a landmark achievement that helped to lay the foundation for structural theory in organic chemistry.[1][2][3][4] This initial breakthrough opened the door to understanding the reactivity of the aromatic ring and the potential for introducing functional groups, setting the stage for the development of substituted benzaldehydes.

The first commercial production of benzaldehyde, however, did not become significant until around 1900.[5] This was largely dependent on the availability of benzyl chloride, which was produced by the chlorination of toluene.[5] The hydrolysis of the by-product benzal chloride from this process yielded benzaldehyde.[5] This method, while effective, often resulted in products contaminated with organic chlorides, a concern that would later be addressed with the development of more refined synthetic techniques.[5]

Part 2: The Dawn of Aromatic Formylation: Key Named Reactions

The late 19th and early 20th centuries witnessed a flurry of discoveries that provided chemists with the tools to introduce the formyl group (-CHO) onto an aromatic ring, giving rise to a plethora of substituted benzaldehydes. These "named reactions" remain fundamental to organic synthesis today.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

In 1876, Karl Reimer and Ferdinand Tiemann reported a reaction that would become a classic method for the ortho-formylation of phenols.[6][7][8][9] The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform in the presence of a strong base to yield a hydroxybenzaldehyde, with the ortho isomer being the major product.[7][8][10]

The reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.[7][8] The strong base deprotonates chloroform to form a carbanion, which then loses a chloride ion to generate dichlorocarbene.[8] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion.[8] The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate, which is subsequently hydrolyzed to the final hydroxybenzaldehyde product.[8]

Diagram 1: Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann reaction.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water.

-

Addition of Phenol: To the warm sodium hydroxide solution, add a solution of phenol dissolved in water.

-

Temperature Control: Maintain the temperature of the reaction mixture at 60-65 °C using a water bath.

-

Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel with vigorous stirring over a period of about one hour.

-

Reflux: After the addition of chloroform is complete, continue to stir and reflux the mixture for an additional hour.

-

Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the salicylaldehyde from the non-volatile para isomer and unreacted phenol. The salicylaldehyde will distill over with the steam as a pale yellow oil.

-

Purification: Separate the oil from the aqueous layer and purify by distillation under reduced pressure.

The Gattermann Reaction: Formylation with Hydrogen Cyanide

Discovered by the German chemist Ludwig Gattermann in the late 19th century, this reaction provides a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12][13][14][15] The Gattermann reaction is similar in principle to the Friedel-Crafts reaction.[13][14][15]

A significant modification to this reaction involves the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[13] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN.[13]

A variation known as the Gattermann-Koch reaction utilizes carbon monoxide (CO) and HCl under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride.[13][14] This method, however, is not applicable to phenol and phenol ether substrates.[13]

-

Catalyst Preparation: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, place anhydrous aluminum chloride and dry ether.

-

Reaction Mixture: Cool the flask in an ice bath and pass a stream of dry hydrogen chloride gas through the mixture until the aluminum chloride has dissolved.

-

Addition of Reactants: Add toluene to the flask, followed by the slow addition of liquid hydrogen cyanide.

-

Reaction: Continue to pass hydrogen chloride gas through the mixture while stirring for several hours.

-

Hydrolysis: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate. Remove the solvent by distillation, and purify the resulting p-tolualdehyde by vacuum distillation.

The Vilsmeier-Haack Reaction: Formylation with a Substituted Formamide

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17][18][19] The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the active formylating agent, known as the Vilsmeier reagent.[16][18][19]

Diagram 2: Vilsmeier-Haack Reaction Workflow

Caption: General workflow for the Vilsmeier-Haack reaction.

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice-salt bath, place phosphorus oxychloride. Slowly add N,N-dimethylformamide with stirring, keeping the temperature below 10 °C.

-

Addition of Substrate: To the prepared Vilsmeier reagent, add N,N-dimethylaniline dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for several hours.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add a solution of sodium hydroxide to make the mixture alkaline.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ether. Wash the organic extracts, dry them, and remove the solvent. Purify the resulting p-dimethylaminobenzaldehyde by recrystallization or distillation.

Part 3: The Impact on Key Substituted Benzaldehydes

The development of these synthetic methods had a profound impact on the availability and application of specific substituted benzaldehydes, most notably vanillin and salicylaldehyde.

Vanillin: The Essence of Vanilla

Vanillin, the primary component of the extract of the vanilla bean, was first isolated in 1858 by Nicolas-Theodore Gobley.[20][21][22][23] The demand for this popular flavoring agent far outstripped the supply from natural sources, creating a strong impetus for chemical synthesis.[20][21] In 1874, Ferdinand Tiemann and Wilhelm Haarmann deduced its structure and achieved the first synthesis from coniferin, a glucoside found in pine bark.[20][21][22][23][24]

The first commercially viable synthesis of vanillin started from eugenol, found in clove oil.[20][24] This was later supplanted in the 1930s by a process that utilized lignin-containing waste from the paper industry.[20][21][22] Today, most synthetic vanillin is produced from petrochemical precursors.[22][23] The history of vanillin synthesis is a prime example of how chemical innovation can meet and shape consumer demand.

Salicylaldehyde: A Versatile Precursor

Salicylaldehyde is a key intermediate in the synthesis of pharmaceuticals, fragrances, and chelating agents.[25][26] Its production is most famously achieved through the Reimer-Tiemann reaction, using phenol as the starting material.[25][27][28] The proximity of the hydroxyl and aldehyde groups in salicylaldehyde allows for unique reactivity, making it a valuable precursor for compounds like coumarin and the salen ligand.[25][26][27]

Part 4: Substituted Benzaldehydes in Modern Drug Development

The legacy of these early discoveries is evident in the central role that substituted benzaldehydes play in modern medicinal chemistry and drug development. The benzaldehyde moiety is a common scaffold in a wide range of biologically active molecules.

| Property | Reimer-Tiemann Reaction | Gattermann Reaction | Vilsmeier-Haack Reaction |

| Substrate | Phenols, naphthols, electron-rich heterocycles | Aromatic compounds (phenols, ethers, hydrocarbons) | Electron-rich aromatic and heteroaromatic compounds |

| Reagents | Chloroform, strong base (e.g., NaOH) | HCN/HCl or Zn(CN)₂/HCl, Lewis acid (e.g., AlCl₃) | Substituted formamide (e.g., DMF), POCl₃ |

| Key Intermediate | Dichlorocarbene | Formyl cation or its complex | Vilsmeier reagent (chloroiminium ion) |

| Regioselectivity | Primarily ortho- to the hydroxyl group | Para- to activating groups | Para- to activating groups, less sterically hindered position |

| Conditions | Biphasic, often requires heating to initiate | Anhydrous, often low temperatures | Generally mild conditions |

Substituted benzaldehydes are crucial intermediates in the synthesis of a variety of pharmaceuticals.[29] For instance, they are used in the creation of benzimidazole derivatives, which have shown a broad range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[30] The reaction of a substituted benzaldehyde with an o-phenylenediamine is a common method for synthesizing these important heterocyclic compounds.

Furthermore, the development of novel synthetic methods continues to expand the utility of substituted benzaldehydes. Modern techniques, such as tandem reactions and one-pot procedures, allow for the efficient synthesis of complex benzaldehyde derivatives, facilitating the exploration of new chemical space in drug discovery.[31][32]

Conclusion

The history of substituted benzaldehydes is a testament to the power of fundamental research in organic chemistry to drive innovation across diverse scientific disciplines. From the initial isolation of benzaldehyde to the development of sophisticated formylation reactions, the journey has been marked by ingenuity and a relentless pursuit of synthetic efficiency. The foundational work of chemists like Reimer, Tiemann, Gattermann, and Vilsmeier has provided a rich toolkit that continues to empower researchers and drug development professionals to design and synthesize the molecules that shape our world.

References

- Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). SpringerLink.

- Gattermann Reaction: Learn Definition, Mechanism, Applications. (n.d.). Testbook.

- Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor.

- An Aroma Chemical Profile: Benzaldehyde. (n.d.). Perfumer & Flavorist.

-

Vanillin. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Benzaldehyde. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

- The renewable roots of synthetic vanillin. (n.d.). Symrise.

- Vanillin. (n.d.). chemeurope.com.

- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). BenchChem.

-

Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

- Reimer–Tiemann reaction. (2021, December 31). L.S.College, Muzaffarpur.

- OVERVIEW OF NATURAL BENZALDEHYDE. (2022, August 19). TECHVINA.

-

Ludwig Gattermann. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Benzaldehyde. (n.d.). Britannica. Retrieved February 12, 2026, from [Link]

- Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.

- Vanillin Page. (n.d.). GitHub Pages.

-

Vanillin. (2016, September 13). American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

- Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid. (n.d.). Patsnap Eureka.

-

Gattermann reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved February 12, 2026, from [Link]

- Gattermann Reaction. (n.d.). Unacademy.

-

What is the Gatterman reaction? (2018, November 5). Quora. Retrieved February 12, 2026, from [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.

-

Salicylaldehyde. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 12, 2026, from [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 12, 2026, from [Link]

- Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents.

-

Salicylaldehyde – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. (2018, November 17). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Wisdomlib. Retrieved February 12, 2026, from [Link]

- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.

-

Exploring the Chemical Properties and Synthesis of Benzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (n.d.). Google Patents.

- Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Hong Kong University of Science and Technology.

- What are six applications for benzaldehyde. (n.d.). News.

- The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers. (n.d.). BenchChem.

- Method for production of substituted benzaldehyde. (n.d.). Google Patents.

-

Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]

- 4. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. organicreactions.org [organicreactions.org]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. testbook.com [testbook.com]

- 12. Ludwig Gattermann - Wikipedia [en.wikipedia.org]

- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 14. Gattermann Reaction [unacademy.com]

- 15. quora.com [quora.com]

- 16. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. Vanillin - Wikipedia [en.wikipedia.org]

- 21. Vanillin [chemeurope.com]

- 22. Vanillin Page [smakbo.github.io]

- 23. acs.org [acs.org]

- 24. symrise.com [symrise.com]

- 25. hkasme.org [hkasme.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 28. Salicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 29. News - What are six applications for benzaldehyde [sprchemical.com]

- 30. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 32. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Mechanistic & Theoretical Framework of Substituted Benzaldehydes

Topic: Content Type: Technical Whitepaper Audience: Senior Chemists, Medicinal Chemists, and Process Engineers

Introduction: The Scaffold of Reactivity

In the architecture of small-molecule drug discovery, substituted benzaldehydes represent more than simple reagents; they are the "tuning knobs" of reactivity and lipophilicity. Structurally, the interplay between the benzene ring and the formyl group (

For the medicinal chemist, understanding these theoretical properties is not academic—it is predictive. Whether designing a Knoevenagel condensation for a new radioligand or optimizing the metabolic stability of a Schiff base, the electronic and steric parameters of this scaffold are the primary determinants of success.

Electronic Structure & Hammett Correlations

The reactivity of benzaldehydes is governed principally by the electron density at the carbonyl carbon. This is quantitatively described by the Hammett Equation , which correlates the reaction rate (

The Push-Pull Mechanism

Substituents modify the carbonyl's electrophilicity through two vectors:

-

Inductive Effect (

): Through-sigma-bond transmission of charge (e.g., -

Resonance Effect (

): Through-pi-bond delocalization (e.g.,

-

Electron Withdrawing Groups (EWG): (e.g.,

) Increase the positive character ( -

Electron Donating Groups (EDG): (e.g.,

) Stabilize the carbonyl through resonance, raising the LUMO energy and retarding nucleophilic attack.

Visualization of Electronic Effects

The following diagram illustrates the electronic flux resulting from para-substitution, determining the susceptibility of the carbonyl to nucleophiles.

Figure 1: Electronic modulation of the benzaldehyde carbonyl group. EWGs (Red) enhance electrophilicity; EDGs (Green) suppress it.

Spectroscopic Signatures as Diagnostic Tools

The theoretical electronic effects manifest directly in spectroscopic observables. These shifts are not random; they are linear functions of the substituent constants (

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

-

EWG Effect: Inductive withdrawal shortens the

bond (increasing bond order), shifting -

EDG Effect: Resonance donation increases single-bond character (

), shifting

Nuclear Magnetic Resonance (¹H NMR)

The formyl proton (

-

Deshielding: EWGs pull density away, shifting the peak downfield (>10.0 ppm).

-

Shielding: EDGs pump density in, shifting the peak upfield (<9.8 ppm).

Comparative Data Table

The following table summarizes the theoretical correlation for para-substituted benzaldehydes.

| Substituent ( | Hammett Constant ( | Electronic Effect | IR | ¹H NMR | Reactivity (Nu⁻ Attack) |

| +0.78 | Strong EWG | ~1715 | 10.15 | Very High | |

| +0.23 | Weak EWG | ~1705 | 10.00 | High | |

| 0.00 | Reference | 1703 | 10.00 | Baseline | |

| -0.27 | Strong EDG | ~1696 | 9.88 | Low | |

| -0.83 | Very Strong EDG | ~1665 | 9.65 | Very Low |

Reactivity Profile: The Knoevenagel Condensation

The most chemically significant application of substituted benzaldehydes in drug synthesis is the Knoevenagel Condensation . This reaction converts benzaldehydes into

Mechanistic Pathway

The reaction kinetics are strictly controlled by the electrophilicity of the aldehyde. A

Figure 2: Step-wise mechanism of Knoevenagel condensation. The rate-determining step (Red) is accelerated by EWGs on the benzaldehyde.

Experimental Protocol: Validated Knoevenagel Synthesis

Objective: Synthesis of 4-nitrobenzylidenemalononitrile. Rationale: This protocol demonstrates the high reactivity of EWG-substituted benzaldehydes. It is a self-validating system; the product precipitates from solution, allowing for immediate visual confirmation of reaction progress.

Reagents & Equipment

-

Substrate: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Nucleophile: Malononitrile (0.66 g, 10 mmol)

-

Solvent: Ethanol (95%, 20 mL)

-

Catalyst: Piperidine (3-4 drops)

-

Equipment: 50 mL round-bottom flask, magnetic stirrer, Buchner funnel.

Step-by-Step Methodology

-

Dissolution: In the 50 mL flask, dissolve 4-nitrobenzaldehyde and malononitrile in 20 mL of ethanol. Stir at room temperature until a clear solution is obtained.

-

Note: If using an EDG substrate (e.g., 4-methoxybenzaldehyde), gentle heating (40°C) may be required to ensure solubility and reaction initiation.

-

-

Catalysis: Add 3 drops of piperidine while stirring.

-

Observation: For this EWG-activated substrate, a precipitate should begin to form almost immediately (within 1-5 minutes), indicating rapid nucleophilic attack.

-

-

Reaction: Continue stirring for 30 minutes at room temperature.

-

Validation: Monitor by TLC (Mobile phase 20% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Work-up: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Filter the solid precipitate using a Buchner funnel.

-

Purification: Wash the solid with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol if necessary.

-

Characterization:

-

Melting Point: Expected range 159-160°C.

-

IR Check: Look for the disappearance of the aldehyde

(1715 cm⁻¹) and appearance of the

-

Pharmacological Implications (SAR)

In drug development, the choice of benzaldehyde substituent affects not just synthesis, but the biological fate of the final molecule.

-

Lipophilicity (LogP): Substituents allow fine-tuning of membrane permeability.

-

Adding

or -

Adding

or

-

-

Metabolic Stability: The benzylic position is prone to oxidation by CYP450 enzymes.

-

Blocking: Substitution at the para position (e.g., with

) can block metabolic hydroxylation, extending the half-life of the drug.

-

References

-

Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link

-

Jones, R. A. (2002). Quaternary Ammonium Salts in Organic Synthesis. Academic Press. (Context: Knoevenagel Catalysis).[3][4] Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Context: IR/NMR Data). Link

-

Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews. (Context: Mechanism of Knoevenagel condensation). Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Methoxy-4,6-dimethylbenzaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile

The Steric Advantage

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) is not merely a building block; it is a conformational locking tool . In medicinal chemistry, the specific substitution pattern—a methoxy group at the ortho position (C2) combined with methyl groups at para (C4) and ortho (C6)—creates a highly congested steric environment around the aldehyde carbonyl.

This "Ortho-Effect" is critical for two high-value applications:

-

Atropisomeric Drug Design: Forcing the aryl ring to adopt a perpendicular conformation relative to the scaffold (e.g., 1,4-dihydropyridines), which is a prerequisite for activity in L-type calcium channel blockers.

-

Molecular Switches (Photopharmacology): Creating sterically crowded alkenes (e.g., hemithioindigos) that function as light-driven molecular motors or switches.

Chemical Profile